molecular formula C10H12N2O2 B187855 1-(3-Nitrophenyl)pyrrolidine CAS No. 132993-20-5

1-(3-Nitrophenyl)pyrrolidine

Cat. No.: B187855
CAS No.: 132993-20-5
M. Wt: 192.21 g/mol
InChI Key: GRNJGZQBTNJPIL-UHFFFAOYSA-N
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Description

“1-(3-Nitrophenyl)pyrrolidine” is a chemical compound with the empirical formula C10H12N2O2 and a molecular weight of 192.21 . It is a solid substance . The SMILES string representation of the molecule is O=N+=C1)[O-] .


Synthesis Analysis

The synthesis of pyrrolidine-based compounds, including “this compound”, can be achieved through various strategies . One approach involves ring construction from different cyclic or acyclic precursors, while another involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the synthesis process, as different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . Its empirical formula is C10H12N2O2, and it has a molecular weight of 192.21 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Pyrrolidines like 1-(3-Nitrophenyl)pyrrolidine are significant in heterocyclic organic chemistry, showing potential in medicine and industry as dyes or agrochemical substances. Their synthesis via [3+2] cycloaddition reactions is of considerable interest. A study demonstrated the synthesis of a pyrrolidine derivative under mild conditions, suggesting similar protocols for analogous reactions (Żmigrodzka et al., 2022).

  • The dynamics of the excited states of pyrrolidine derivatives have been explored using transient absorption spectroscopy, revealing insights into their conformational relaxation and internal conversion processes. This understanding is crucial for applications in chemistry and materials science (Ghosh & Palit, 2012).

  • A study on the growth and characterization of a 1-(4-Nitrophenyl) pyrrolidine single crystal using X-ray analysis, FTIR spectral analysis, and other techniques provided essential data for its potential use in various applications (Nirosha et al., 2015).

Biomedical and Biophysical Research

  • Pyrrolidine derivatives are used in biomedical research, particularly in magnetic resonance spectroscopy and imaging. A study suggested a procedure for preparing a stable pyrrolidine nitroxide, demonstrating high stability in biological systems, which is crucial for molecular probes and labels (Dobrynin et al., 2021).

  • In medicinal chemistry, pyrrolidine derivatives have been synthesized and evaluated for their binding affinity and vasodilating activity, contributing to the development of new drugs. The study of enantiomers of a pyrrolidine compound provided insights into stereochemistry and biological activity (Tamazawa et al., 1986).

Future Directions

Pyrrolidine-based compounds, including “1-(3-Nitrophenyl)pyrrolidine”, have shown promise in the field of drug discovery . They are used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Future research will likely continue to explore the potential of these compounds in various therapeutic applications.

Properties

IUPAC Name

1-(3-nitrophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-12(14)10-5-3-4-9(8-10)11-6-1-2-7-11/h3-5,8H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNJGZQBTNJPIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351345
Record name 1-(3-nitrophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132993-20-5
Record name 1-(3-nitrophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-bromonitrobenzene (2.02 g, 10 mmol) in toluene (33 mL) and pyrrolidine (1.0 mL, 12 mmol) was added sodium t-butoxide (1.92 g, 20 mmol) and the solution was deoxygenated by passing a nitrogen through the solution at room temperature for 15 minutes. BINAP and tris(dibenzylideneacetone)dipalladium(0) complex were subsequently added as a solid and the nitrogen bubbling was continued for an additional 5 minutes. The mixture was heated at 100° C. overnight. The reaction mixture was then cooled and partitioned between water and ethyl acetate. The organic layer was washed once with brine solution and dried over anhydrous sodium sulfate. The ethyl acetate was decanted and evaporated under reduced pressure to give the desired 1-(3-nitrophenyl)pyrrolidine as a red oil (1.5 g, 79%).
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential applications of 1-(3-Nitrophenyl)pyrrolidine derivatives in drug discovery?

A: Research suggests that incorporating a this compound moiety into acridine-based compounds can enhance their biological activity compared to simple acridine derivatives []. Specifically, 3-(7-bromo-9-chloro-1,2,3,4-tetrahydroacridin-4-yl)-1-(3-nitrophenyl)pyrrolidine-2,5-dione exhibits promising potential as an acetylcholinesterase inhibitor. This compound demonstrates a strong binding affinity (-13.7 kcal/mol) and forms hydrogen bonds with key amino acid residues (Ser200, His440) within the enzyme's active site []. Another derivative, (4S/4R)-4-[(3R/3S)-1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]-1,2,3,4,5,6,7,8-octahydroacridine-4-carbonitrile, displays potential as an anti-inflammatory agent, surpassing the docking scores of reference drugs like celecoxib and indomethacin []. These findings highlight the potential of this chemical scaffold for developing new therapeutic agents.

Q2: How does molecular docking contribute to understanding the biological activity of this compound derivatives?

A: Molecular docking simulations were employed to predict the binding modes and affinities of this compound-containing compounds towards their biological targets []. This computational approach provided insights into the interactions between the compounds and crucial amino acid residues within the active sites of enzymes like acetylcholinesterase. By analyzing these interactions, researchers identified compounds with favorable binding energies and hydrogen bonding patterns, suggesting potential for inhibitory activity []. Furthermore, docking studies comparing these derivatives to known anti-inflammatory drugs helped to establish their potential efficacy in that area []. These simulations are valuable tools in drug discovery, guiding the design and optimization of novel compounds with improved biological activity.

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